molecular formula C12H10N2O4 B1384212 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid CAS No. 878649-59-3

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid

Cat. No. B1384212
CAS RN: 878649-59-3
M. Wt: 246.22 g/mol
InChI Key: KKFDSUVIQPBLJU-UHFFFAOYSA-N
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Description

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is a chemical compound with the linear formula C12H10N2O4 . It has a molecular weight of 246.22 . The compound is a grey solid .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid, has been a subject of research . One method involves the reaction of readily available substituted 2-benzyl­idenemalononitriles and substituted benzamidines .


Molecular Structure Analysis

The InChI code for 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is 1S/C12H10N2O4/c15-10-9(12(17)18)13-8(14-11(10)16)6-7-4-2-1-3-5-7/h1-5,15H,6H2,(H,17,18)(H,13,14,16) .


Physical And Chemical Properties Analysis

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is a grey solid . It has a molecular weight of 246.22 .

Scientific Research Applications

Anticancer Research

Pyrimidine derivatives, including 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid , have been extensively studied for their anticancer properties. They are known to inhibit the growth of cancer cells by interfering with DNA synthesis. This compound can serve as a precursor for the synthesis of more complex molecules that target specific cancer pathways .

Antimicrobial and Antifungal Applications

The pyrimidine core is a common feature in many antimicrobial and antifungal agents. Research has shown that modifications to the pyrimidine ring, such as those found in 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid , can lead to compounds with potent activity against a variety of pathogens .

Anti-Inflammatory and Analgesic Effects

Pyrimidine derivatives are known for their anti-inflammatory and analgesic effects2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid could be used to develop new medications that reduce inflammation and pain without the side effects associated with current treatments .

Cardiovascular Therapeutics

Compounds with a pyrimidine structure have been used to create drugs that treat cardiovascular diseases. They can act as vasodilators or inhibitors of enzymes involved in blood pressure regulation2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid may contribute to the development of novel cardiovascular medications .

Neuroprotective Agents

There is growing interest in pyrimidine derivatives as neuroprotective agents. These compounds can protect nerve cells from damage and are being researched for the treatment of neurodegenerative diseases2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid has potential applications in this field due to its structural properties .

Diabetes Management

Pyrimidine-based compounds have been investigated for their role in diabetes management. They can function as inhibitors of enzymes like DPP-IV, which is involved in glucose metabolism2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid could be a key molecule in creating new antidiabetic drugs .

Sensing and Detection Technologies

The unique structure of 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid makes it suitable for use in sensing technologies. It can be used to develop sensors for detecting various chemicals or biological markers, contributing to advancements in diagnostic methods .

Material Science

Pyrimidine derivatives are also valuable in material science. They can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid may find applications in creating new materials with enhanced features .

Safety and Hazards

The safety information for 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-benzyl-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-10-9(12(17)18)13-8(14-11(10)16)6-7-4-2-1-3-5-7/h1-5,15H,6H2,(H,17,18)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFDSUVIQPBLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=C(C(=O)N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715936
Record name 2-Benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid

CAS RN

878649-59-3
Record name 2-Benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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